MLN120B

Description

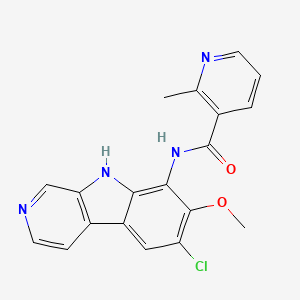

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOLRTPMNMPLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432993 | |

| Record name | MLN-120B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783348-36-7 | |

| Record name | ML-120B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN-120B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 783348-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ML-120B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MLN120B in the NF-κB Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ), and its mechanism of action within the nuclear factor-κB (NF-κB) signaling cascade. It consolidates key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the molecular pathways and experimental workflows.

Introduction: The NF-κB Pathway and Its Therapeutic Importance

The Nuclear Factor-κB (NF-κB) family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm through the binding of inhibitory IκB proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. This complex, consisting of catalytic subunits IKKα and IKKβ along with the regulatory subunit IKKγ (NEMO), phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB dimers (most commonly the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

Given its central role in pathological states like chronic inflammation and cancer, the NF-κB pathway is a prime target for therapeutic intervention.[1][2] IKKβ, as the principal kinase responsible for IκBα phosphorylation in the canonical pathway, represents a key node for inhibition.[2]

This compound: A Selective IKKβ Inhibitor

This compound is a potent, selective, reversible, and ATP-competitive small molecule inhibitor of IKKβ.[3][4] By directly targeting the ATP-binding site of IKKβ, this compound effectively prevents the phosphorylation of IκBα, thereby blocking the entire downstream cascade that leads to NF-κB activation.[4][5] This targeted inhibition has demonstrated significant anti-inflammatory and anti-tumor activity in preclinical models, particularly in hematological malignancies like multiple myeloma where NF-κB is constitutively active.[1][5][6]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of IKKβ kinase activity. This intervention prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB complex.

Signaling Pathway Visualization

The following diagrams illustrate the canonical NF-κB pathway and the specific point of inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified across various assays. The data below is compiled from multiple studies on its activity in vitro.

Table 1: Kinase Inhibitory Activity

| Target | IC50 Value | Assay Type | Notes |

| IKKβ (IKK2) | 45 nM - 60 nM | Recombinant Kinase Assay | Potent and ATP-competitive inhibition.[3][7] |

| Other IKK Isoforms | > 50 µM | Recombinant Kinase Assay | Highly selective for IKKβ over other IKK family members.[3][8] |

Table 2: Cellular NF-κB Inhibition

| Cell Line | Assay Type | Stimulus | IC50 Value |

| RAW267.4 | NF-κB2-luc2 Reporter | LPS | 1.4 µM[3][7] |

| RAW267.4 | IL8-luc2 Reporter | LPS | 14.8 µM[3][7] |

| RAW267.4 | TNF-AIP3-luc2 Reporter | LPS | 27.3 µM[3][7] |

Table 3: Anti-proliferative and Anti-secretory Effects

| Cell Type | Effect Measured | Inhibition Range / Effect |

| Multiple Myeloma Cell Lines | Growth Inhibition | 25% to 90% (dose-dependent)[5][6] |

| Bone Marrow Stromal Cells (BMSC) | IL-6 Secretion | 70% to 80%[5][6] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Experimental Workflow Visualization

This diagram outlines a typical workflow for assessing the impact of this compound on stimulus-induced NF-κB activation.

Western Blotting for IκBα Phosphorylation

This protocol is used to directly measure the inhibition of IKKβ's kinase activity by assessing the phosphorylation status of its direct substrate, IκBα.[5][9]

-

Cell Culture and Treatment:

-

Culture multiple myeloma (e.g., MM.1S, RPMI 8226) or other relevant cells to 70-80% confluency.[5]

-

Pre-treat cells with varying concentrations of this compound (e.g., 1.25 µM to 20 µM) or DMSO as a vehicle control for 90 minutes.[5][9]

-

Induce NF-κB activation by adding a stimulus, such as TNF-α (5 ng/mL), for 20 minutes.[5][9]

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]

-

Scrape cells, collect the lysate, and clarify by centrifugation at ~15,000 x g for 15 minutes at 4°C.[10]

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash again three times with TBST.

-

To confirm equal protein loading, strip the blot and re-probe with an antibody for total IκBα or a housekeeping protein like actin.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a CCD imager or X-ray film.[12] A decrease in the p-IκBα signal with increasing this compound concentration indicates successful IKKβ inhibition.

-

NF-κB Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of NF-κB, providing a functional readout of the entire pathway's inhibition.[15][16][17]

-

Cell Transfection and Seeding:

-

Co-transfect HEK293 or another suitable cell line with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the reporter construct.[17]

-

Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Lysis and Luminescence Reading:

-

Remove the media and lyse the cells using a passive lysis buffer.

-

Add the luciferase assay substrate to the lysate.

-

Measure the firefly luciferase activity using a luminometer.

-

If a normalization plasmid was used, add the appropriate substrate (e.g., Stop & Glo® for Renilla) and measure the control luminescence.

-

-

Data Analysis:

-

Normalize the NF-κB-driven firefly luciferase signal to the control Renilla signal for each well.

-

Calculate the percentage of inhibition relative to the stimulated control (vehicle-treated) and plot the results to determine the IC50 value.

-

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of IKKβ. Its mechanism of action is centered on blocking the ATP-binding site of IKKβ, which prevents the phosphorylation and degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating the role of this compound as a tool for modulating the canonical NF-κB pathway in research and drug development settings. Its efficacy in preclinical models, particularly for multiple myeloma, underscores the therapeutic potential of targeting IKKβ.[5][6]

References

- 1. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Western Blotting (WB) Protocol | Rockland [rockland.com]

- 11. bio-rad.com [bio-rad.com]

- 12. protocols.io [protocols.io]

- 13. google.com [google.com]

- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 15. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. indigobiosciences.com [indigobiosciences.com]

The Cellular Target of MLN120B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLN120B is a potent and selective small-molecule inhibitor of the intracellular enzyme IκB kinase β (IKKβ) .[1][2][3] By targeting IKKβ, this compound effectively blocks the canonical nuclear factor-κB (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival.[2][3][4] This targeted inhibition leads to a reduction in the transcription of pro-inflammatory and anti-apoptotic genes, making this compound a significant tool for research in oncology and inflammatory diseases. This document provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of IKKβ

This compound functions as a reversible and ATP-competitive inhibitor of IKKβ.[1] The IKK complex, which includes the catalytic subunits IKKα and IKKβ, plays a crucial role in the activation of the NF-κB pathway. In the canonical pathway, various stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα, which sequesters NF-κB dimers (typically p65/p50) in the cytoplasm. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing their translocation to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in inflammation, cell proliferation, and survival.[3][4]

This compound's inhibition of IKKβ's kinase activity prevents the initial phosphorylation of IκBα.[2][5] Consequently, IκBα remains bound to NF-κB, sequestering it in the cytoplasm and thereby inhibiting the entire downstream signaling cascade.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified in various assays, demonstrating its high affinity and selectivity for IKKβ.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 45 nM | Recombinant IKKβ | [1] |

| IC50 | 60 nM | IKKβ | |

| Selectivity | >50 µM | Other IKK isoforms | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

Caption: Canonical NF-κB signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular target and effects of this compound.

IKKβ Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of IKKβ.

Objective: To determine the IC50 of this compound for IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide (a peptide substrate for IKKβ)

-

ATP, [γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant IKKβ, and IKKtide substrate.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P in the IKKtide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an IKKβ biochemical kinase assay.

Western Blot for Phosphorylated IκBα

This cellular assay determines the effect of this compound on the phosphorylation of IκBα in intact cells.

Objective: To assess the inhibition of IκBα phosphorylation by this compound in a cellular context.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226)[5]

-

Cell culture medium and supplements

-

This compound

-

TNF-α (or another NF-κB stimulus)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα and anti-total-IκBα[5]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture multiple myeloma cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1.25-20 µM) for a specified time (e.g., 90 minutes).[5]

-

Stimulate the cells with TNF-α (e.g., 5 ng/mL) for a short period (e.g., 20 minutes) to induce IκBα phosphorylation.[5]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phosphorylated IκBα.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IκBα to ensure equal protein loading.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the effect of this compound on the DNA-binding activity of NF-κB.

Objective: To determine if this compound inhibits the nuclear translocation and DNA binding of NF-κB.

Materials:

-

Multiple myeloma cell lines

-

This compound

-

TNF-α

-

Nuclear extraction buffer kit

-

Oligonucleotide probe containing the NF-κB consensus binding site (e.g., GGGGACTTTCC), labeled with ³²P or a non-radioactive tag.[6]

-

Poly(dI-dC) (a non-specific DNA competitor)[6]

-

Binding buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

Protocol:

-

Treat cells with this compound and stimulate with TNF-α as described for the Western blot protocol.

-

Isolate nuclear extracts from the treated cells.

-

Determine the protein concentration of the nuclear extracts.

-

Incubate the nuclear extracts with the labeled NF-κB oligonucleotide probe in the presence of poly(dI-dC) and binding buffer.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Visualize the labeled DNA by autoradiography (for ³²P) or an appropriate imaging system for non-radioactive probes. A decrease in the shifted band corresponding to the NF-κB-DNA complex indicates inhibition.

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its mechanism of action, centered on the blockade of the canonical NF-κB signaling pathway, has been extensively validated through biochemical and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. The ability of this compound to modulate the NF-κB pathway underscores its importance as a tool for investigating the roles of this pathway in health and disease and as a potential therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gel Shift Assay Protocol | Rockland [rockland.com]

MLN120B: A Technical Guide to a Selective IKKβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MLN120B, a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ). We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating the NF-κB signaling pathway and for professionals involved in the development of novel therapeutics targeting this critical cellular cascade.

Introduction: The Role of IKKβ in NF-κB Signaling

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is predominantly activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] A key regulator of this pathway is the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[4] IKKβ is the principal kinase responsible for the phosphorylation of the inhibitor of κB (IκBα) protein.[2] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[5]

Given its central role in activating the canonical NF-κB pathway, IKKβ has emerged as a significant therapeutic target for a variety of diseases, including cancers and inflammatory disorders.[1][6] this compound is a novel β-carboline derivative that has been identified as a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ.[3][7] Its high selectivity for IKKβ over IKKα and a wide range of other kinases makes it an invaluable tool for dissecting the specific functions of the canonical NF-κB pathway and a promising candidate for therapeutic development.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for the binding site on the IKKβ subunit.[3][7] By blocking the kinase activity of IKKβ, this compound prevents the phosphorylation of IκBα.[3][8] This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby inhibiting the nuclear translocation of NF-κB and the subsequent transcription of NF-κB target genes.[3] This targeted inhibition of the canonical NF-κB pathway is the basis for this compound's anti-inflammatory and anti-tumor activities.

Figure 1: Canonical NF-κB Signaling Pathway and this compound Inhibition.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 Value | Assay Conditions | Reference |

| Recombinant IKKβ | 45 nM | ATP-competitive kinase assay | [7][9][10] |

| IκBα Kinase Complex | 60 nM | In vitro kinase assay | [3] |

| IKKα | > 50 µM | Not specified | [7][9] |

| Other IKK Isoforms | > 50 µM | Not specified | [7][9] |

| Panel of other kinases | Not inhibited | Not specified | [3] |

Table 2: Cellular Activity of this compound in Multiple Myeloma (MM)

| Cell Line(s) | Effect | Concentration(s) | Key Findings | Reference(s) |

| MM.1S, RPMI 8226, INA6 | Inhibition of IκBα phosphorylation | 5 - 10 µmol/L | Inhibits baseline and TNF-α-induced phosphorylation. | [8][11] |

| RPMI 8226, INA6 | Inhibition of NF-κB activation | 5 - 20 µmol/L | Dose-dependent inhibition of NF-κB DNA binding. | [8] |

| Various MM cell lines | Growth Inhibition | 2.5 - 40 µmol/L | 25% to 90% growth inhibition in a dose-dependent manner. | [8][12] |

| MM.1S | Augmentation of TNF-α cytotoxicity | 10 µmol/L | Significantly enhances TNF-α-induced cell death. | [8] |

| RPMI 8226, INA6 | Synergy with conventional agents | Not specified | Augments growth inhibition by doxorubicin and melphalan. | [12] |

| Bone Marrow Stromal Cells (BMSC) | Inhibition of IL-6 secretion | Not specified | 70% to 80% inhibition of constitutive IL-6 secretion. | [8][12] |

Table 3: Cellular Activity of this compound in Other Systems

| Cell System | Effect | IC50 Value / Concentration | Key Findings | Reference(s) |

| Human Chondrocytes | Inhibition of IL-1β-induced MMP production | ~ 1 µM | Blocks matrix metalloproteinase production. | [3] |

| RAW264.7 cells (NF-kB2-luc2 reporter) | Inhibition of LPS-induced NF-κB activation | 1.4 µM | Most effective on the NF-kB2 promoter. | [7][13] |

| RAW264.7 cells (IL8-luc2 reporter) | Inhibition of LPS-induced NF-κB activation | 14.8 µM | Inhibits IL-8 promoter activity. | [7][13] |

| RAW264.7 cells (TNFAIP3-luc2 reporter) | Inhibition of LPS-induced NF-κB activation | 27.3 µM | Inhibits TNFAIP3 promoter activity. | [7][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

IKKβ Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of IKKβ. A common method is the ADP-Glo™ Kinase Assay.[14]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to IKKβ activity.[14]

Materials:

-

Recombinant IKKβ enzyme

-

IKKtide substrate (or other suitable substrate like GST-IκBα)[4][15]

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

This compound (and other test inhibitors)

-

White, opaque 96- or 384-well plates

Protocol:

-

Prepare Reagents: Dilute the IKKβ enzyme, IKKtide substrate, ATP, and this compound to their desired working concentrations in Kinase Assay Buffer. For inhibitor screening, perform serial dilutions of this compound.

-

Reaction Setup: In a 384-well plate, add 2 µl of diluted IKKβ enzyme, 2 µl of this compound or vehicle control (e.g., DMSO), and 2 µl of the substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the phosphorylation reaction to proceed.[14][15]

-

Terminate Reaction: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Record the luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for an In Vitro IKKβ Kinase Assay.

Western Blot for Phosphorylated IκBα (Cell-Based)

This assay determines the effect of this compound on the phosphorylation of IκBα within cells, a direct downstream target of IKKβ.[11]

Principle: Cells are treated with this compound, optionally stimulated with TNF-α, and then lysed. The cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 1.25-20 µmol/L) for 90 minutes.[11]

-

Stimulation (Optional): To assess the inhibition of induced NF-κB activation, stimulate the cells with TNF-α (e.g., 5 ng/mL) for 20 minutes.[11]

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against p-IκBα overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., α-tubulin or GAPDH) to ensure equal protein loading.

-

Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα.

Electrophoretic Mobility Shift Assay (EMSA) (Cell-Based)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Principle: Nuclear extracts from treated cells are incubated with a radiolabeled DNA probe containing an NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates inhibition of NF-κB activation.

Protocol:

-

Cell Treatment: Treat cells with this compound (e.g., 5 and 20 µmol/L for 90 minutes) with or without TNF-α stimulation as described for the Western blot.[8][11]

-

Nuclear Extraction: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the nuclear extracts (5-10 µg of protein) with the labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.

-

Electrophoresis: Resolve the binding reactions on a 4-6% non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.

In Vivo Anti-Tumor Activity Assay

The severe combined immunodeficient (SCID)-hu mouse model is a clinically relevant model used to evaluate the efficacy of anti-myeloma agents in a human bone marrow microenvironment.[8][12]

Principle: Human fetal bone chips are implanted subcutaneously into SCID mice. After vascularization, human multiple myeloma cells are injected directly into the bone chips. The mice are then treated with this compound, and tumor growth is monitored.[12]

Protocol:

-

Model Establishment: Implant human fetal bone chips subcutaneously into SCID mice. Allow 6-8 weeks for the bone grafts to be vascularized.

-

Tumor Cell Inoculation: Inject human myeloma cells (e.g., INA6 cells) directly into the human bone grafts.

-

Treatment: Once tumor growth is established (monitored by measuring human IL-6 receptor levels in the mouse serum), begin treatment with this compound or a vehicle control. This compound can be administered orally, dissolved in a vehicle like 0.5% methylcellulose.[8]

-

Monitoring: Monitor tumor burden by measuring serum levels of human paraprotein or human IL-6R. Monitor the overall health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, harvest the bone grafts for histological analysis to assess tumor burden and other relevant markers.

Summary of Preclinical Findings

This compound has demonstrated significant anti-tumor and anti-inflammatory activity in a range of preclinical models.

-

In Multiple Myeloma: this compound effectively inhibits both baseline and TNF-α-induced NF-κB activation in multiple myeloma cells.[8][12] It induces dose-dependent growth inhibition and can enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin and dexamethasone.[8][12] Crucially, this compound also targets the bone marrow microenvironment by inhibiting the secretion of IL-6 from bone marrow stromal cells, a key cytokine that promotes myeloma cell growth and survival.[8][12] In the SCID-hu in vivo model, this compound has been shown to inhibit the growth of human multiple myeloma cells.[8][12][16] However, its efficacy as a single agent in vivo has been described as modest, suggesting that combination therapies may be a more effective clinical strategy.[11][17]

-

In Inflammatory Models: In models relevant to rheumatoid arthritis, this compound blocks the production of pro-inflammatory cytokines and chemokines in fibroblast-like synoviocytes and matrix metalloproteinases in chondrocytes.[3] Oral administration of this compound in a rat model of adjuvant-induced arthritis resulted in reduced inflammation and bone destruction.[2]

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of IKKβ. Its ability to specifically block the canonical NF-κB signaling pathway has made it an indispensable research tool for elucidating the complex roles of this pathway in health and disease. Preclinical data, particularly in multiple myeloma and inflammatory disease models, have demonstrated its therapeutic potential. While clinical development has faced challenges, the data generated from studies with this compound provide a strong rationale for targeting IKKβ and continue to inform the development of next-generation inhibitors and combination strategies for the treatment of cancer and inflammatory conditions.

References

- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual inhibition of canonical and non-canonical NF-κB pathways demonstrates significant anti-tumor activities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. kris.kl.ac.at [kris.kl.ac.at]

- 17. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

role of IKKβ in multiple myeloma pathogenesis

An In-depth Technical Guide on the Role of IKKβ in Multiple Myeleloma Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The pathogenesis of MM is a complex process involving genetic abnormalities and intricate interactions within the bone marrow microenvironment. A key signaling pathway implicated in the survival and proliferation of MM cells is the nuclear factor-κB (NF-κB) pathway. IκB kinase β (IKKβ), a crucial component of the canonical NF-κB pathway, has emerged as a significant therapeutic target in MM. This technical guide provides a comprehensive overview of the role of IKKβ in MM pathogenesis, detailing its signaling cascade, impact on tumor biology, and the therapeutic implications of its inhibition.

IKKβ and the Canonical NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical NF-κB pathway is predominantly activated by pro-inflammatory cytokines such as tumor necrosis factor-α (TNFα) and interleukin-1 (IL-1).[1][2]

The activation of this pathway converges on the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (NEMO).[2][3][4] IKKβ is the principal kinase responsible for the phosphorylation of IκBα at serine residues 32 and 36.[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] The degradation of IκBα liberates the NF-κB heterodimer, most commonly p50/p65 (RelA), allowing it to translocate to the nucleus and initiate the transcription of target genes.[4][7]

In contrast, the non-canonical NF-κB pathway is primarily mediated by IKKα homodimers and is activated by a different subset of stimuli, leading to the processing of the p100 precursor to the p52 subunit.[7][8] While both pathways are implicated in MM, IKKβ's role in the canonical pathway is a major contributor to MM cell survival.

IKKβ Signaling Pathway in Multiple Myeloma

Caption: Canonical NF-κB signaling pathway mediated by IKKβ in multiple myeloma.

Role of IKKβ in Multiple Myeloma Pathogenesis

Constitutive activation of the canonical NF-κB pathway is a hallmark of multiple myeloma.[6] This aberrant signaling promotes the survival, proliferation, and drug resistance of MM cells, and is often enhanced by interactions with the bone marrow microenvironment.[6]

Cell Survival and Proliferation

IKKβ-mediated NF-κB activation upregulates the expression of several anti-apoptotic proteins, including Bcl-xL and cellular inhibitor of apoptosis proteins (cIAPs).[9] Furthermore, NF-κB promotes the transcription of cytokines such as IL-6, which acts as a potent growth and survival factor for MM cells in an autocrine and paracrine manner.[2][3] The adhesion of MM cells to bone marrow stromal cells (BMSCs) further activates the NF-κB pathway, leading to increased IL-6 secretion from both cell types and creating a vicious cycle that supports tumor growth.[2][4]

Drug Resistance

The activation of the IKKβ/NF-κB axis is a significant contributor to drug resistance in multiple myeloma. Upregulation of anti-apoptotic proteins can confer resistance to conventional chemotherapeutic agents and novel therapies. For instance, constitutive NF-κB activation has been linked to resistance to melphalan and doxorubicin.[9] Moreover, the bone marrow microenvironment can protect MM cells from drug-induced apoptosis, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR), which is partly mediated by NF-κB activation.[10][11] Inhibition of IKKβ has been shown to overcome the protective effects of BMSCs against dexamethasone.[10]

Therapeutic Targeting of IKKβ in Multiple Myeloma

Given its central role in MM pathogenesis, IKKβ has become an attractive therapeutic target. Several small molecule inhibitors of IKKβ have been developed and evaluated in preclinical models of multiple myeloma.

IKKβ Inhibitors and Their Effects

| Inhibitor | Target(s) | Cell Lines | Effect | Reference |

| MLN120B | IKKβ | RPMI8226, U266, INA-6 | 60-90% growth inhibition | [10] |

| MM.1S, MM.1R | 25-30% growth inhibition | [10] | ||

| MM cell lines with canonical NF-κB activity | Blocks growth | [6] | ||

| MM cell lines with both canonical and non-canonical pathways | Activates non-canonical pathway | [6] | ||

| PS-1145 | IKKβ | MM cell lines | 20-50% growth inhibition | [10] |

| AS602868 | IKKβ | XG-6, XG-14 | Abrogates TNFα-induced IκBα phosphorylation | [4] |

| ACHP | IKKβ, IKKα | U266, NCUMM-2 | Inhibits NF-κB DNA binding at >10 µmol/L | [12] |

| IKKβ IC50 | 8.5 nmol/L | [12] | ||

| IKKα IC50 | 250 nmol/L | [12] |

These studies demonstrate that selective inhibition of IKKβ can induce growth arrest and apoptosis in MM cells. However, the efficacy of IKKβ inhibitors can be influenced by the activation status of the non-canonical NF-κB pathway. In cell lines with activity in both pathways, IKKβ inhibition alone may be insufficient and can even lead to the activation of the non-canonical pathway.[6] This suggests that combination therapies targeting both IKKα and IKKβ may be a more effective strategy in a broader range of MM patients.[6]

Experimental Protocols

IKKβ Kinase Activity Assay

This protocol is a generalized procedure for measuring IKKβ kinase activity in vitro, often used for inhibitor screening.

Caption: A generalized workflow for an in vitro IKKβ kinase activity assay.

Methodology:

-

Reagent Preparation: Prepare a 1x kinase assay buffer from a 5x stock. Prepare the ATP and substrate (e.g., IKKtide) solutions to their final working concentrations.

-

Master Mix Preparation: Create a master mix containing the kinase assay buffer, ATP, and substrate.

-

Plate Setup: Add the master mix to the wells of a 96-well plate.

-

Inhibitor Addition: Add the test IKKβ inhibitor at various concentrations or a vehicle control to the appropriate wells.

-

Enzyme Addition: Thaw and dilute the purified IKKβ enzyme in 1x kinase assay buffer. Initiate the kinase reaction by adding the diluted enzyme to the wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the IKKβ activity.

Cell Viability Assay (Tritiated-Thymidine Uptake)

This assay measures cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Methodology:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with varying concentrations of an IKKβ inhibitor or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Radiolabeling: Add tritiated ([³H])-thymidine to each well and incubate for an additional period (e.g., 8 hours) to allow for its incorporation into the DNA of proliferating cells.

-

Harvesting: Harvest the cells onto a filter mat using a cell harvester.

-

Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a scintillation counter.

-

Data Analysis: The level of radioactivity is proportional to the rate of cell proliferation. Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

Methodology:

-

Nuclear Extract Preparation: Treat MM cells with or without an IKKβ inhibitor, then harvest the cells and prepare nuclear extracts.

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the complexes by autoradiography (for radioactive probes) or other appropriate detection methods. A "shifted" band indicates the presence of an NF-κB-DNA complex.

Conclusion

IKKβ is a pivotal mediator of the canonical NF-κB signaling pathway, which is constitutively active in multiple myeloma and plays a critical role in the pathogenesis of the disease. By promoting the survival, proliferation, and drug resistance of myeloma cells, IKKβ represents a key therapeutic target. Preclinical studies with IKKβ inhibitors have shown promise in inhibiting MM cell growth and overcoming drug resistance. However, the interplay with the non-canonical NF-κB pathway highlights the need for a deeper understanding of the signaling network to develop more effective therapeutic strategies, potentially involving combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of IKKβ and the development of novel anti-myeloma agents.

References

- 1. Targeting NF-κB Signaling for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NF-κB Activating Pathways in Multiple Myeloma [mdpi.com]

- 4. Targeting NF-kappaB pathway with an IKK2 inhibitor induces inhibition of multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring a Nuclear Factor-κB Signature of Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. oncotarget.com [oncotarget.com]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the IKKβ Inhibitor MLN120B

This guide provides a comprehensive technical overview of MLN120B, a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit. It is intended for researchers, scientists, and drug development professionals interested in the structure, mechanism, and therapeutic potential of this compound, particularly in the context of multiple myeloma.

Chemical Structure and Physicochemical Properties

This compound, also known as ML-120B, is a small molecule inhibitor belonging to the β-carboline class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide |

| Chemical Formula | C₁₉H₁₅ClN₄O₂ |

| Molecular Weight | 366.80 g/mol [1] |

| CAS Number | 783348-36-7 (free base) |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (73 mg/mL) and Ethanol (5 mg/mL); Insoluble in water[1] |

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of IκB kinase β (IKKβ)[1]. IKKβ is a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.

In the canonical NF-κB pathway, various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), lead to the activation of the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). Activated IKKβ then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in cell survival, proliferation, and inflammation.

This compound selectively binds to the ATP-binding pocket of IKKβ, thereby preventing the phosphorylation of IκBα. This action stabilizes the IκBα/NF-κB complex in the cytoplasm, inhibiting NF-κB nuclear translocation and the subsequent transcription of its target genes. This mechanism of action underlies the anti-inflammatory and anti-cancer properties of this compound.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity and anti-proliferative effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | IC₅₀ | Reference |

| Recombinant IKKβ | - | 45 nM | [1] |

| IKKβ | - | 60 nM | |

| NF-κB activation (LPS-induced) | RAW 264.7 | - | [1] |

| Proliferation (MTT assay) | Multiple Myeloma Cell Lines | >20 µM (5-50% inhibition) | [2] |

| Proliferation ([³H]TdR uptake) | Multiple Myeloma Cell Lines | >20 µM (18-70% inhibition) | [2] |

Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma SCID-hu Mouse Model

| Treatment | Outcome | Result | Reference |

| This compound (50 mg/kg, oral, twice daily) | Tumor Growth (shuIL-6R levels) | Reduction in tumor marker | |

| This compound | Survival | Trend towards prolonged survival | |

| This compound | Growth of MM cells adherent to BMSCs | Almost completely blocked | [3] |

| This compound | IL-6 secretion from BMSCs | 70-80% inhibition | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

In Vitro Cell Proliferation Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed multiple myeloma cells (e.g., RPMI 8226, U266, MM.1S) in 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell proliferation.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

[³H]Thymidine Pulse: 18 hours before the end of the incubation period, add 1 µCi of [³H]thymidine to each well.

-

Cell Harvesting: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of [³H]thymidine incorporation relative to the vehicle-treated control.

In Vivo Anti-Multiple Myeloma Activity in a SCID-hu Mouse Model

This model allows for the evaluation of therapeutic agents against human multiple myeloma in a human bone marrow microenvironment.

-

SCID-hu Mouse Preparation: Surgically implant human fetal bone chips subcutaneously into severe combined immunodeficient (SCID) mice.

-

Tumor Cell Inoculation: After allowing for engraftment of the bone chips (approximately 4-6 weeks), directly inject human multiple myeloma cells (e.g., INA-6) into the bone chips.

-

Treatment: Once tumors are established (monitored by serum levels of human M-protein or soluble IL-6 receptor), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, orally, twice daily) or vehicle control for a specified period.

-

Tumor Growth Monitoring: Monitor tumor burden by measuring serum levels of human M-protein or soluble IL-6 receptor at regular intervals.

-

Survival Analysis: Monitor the survival of the mice in each group.

-

Histological Analysis: At the end of the study, harvest the bone chips for histological analysis to assess tumor infiltration and morphology.

NF-κB Activation Assays

This assay detects the phosphorylation status of IκBα as a marker of IKKβ activity.

-

Cell Culture and Treatment: Culture multiple myeloma cells and treat with this compound for a specified time before stimulating with TNF-α (e.g., 10 ng/mL for 10-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated IκBα and total IκBα. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

-

Nuclear Extract Preparation: Following cell treatment as described for the Western blot, prepare nuclear extracts from the cells.

-

Binding Reaction: Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the DNA-protein complexes by autoradiography or fluorescence imaging.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating the efficacy of this compound.

References

MLN120B: A Technical Guide to its Inhibitory Effect on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN120B is a potent, selective, and ATP-competitive small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] Deregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and malignancies, making its components, particularly IKKβ, attractive therapeutic targets.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on cytokine production, and detailed experimental protocols for assessing its activity.

Mechanism of Action: Targeting the IKKβ/NF-κB Signaling Axis

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IKKβ.[1][2] In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) activate the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO.[3][4] Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[4][5] The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.[6]

This compound, by competitively binding to the ATP pocket of IKKβ, prevents the phosphorylation of IκBα.[1][2] This action stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene transcription.[6] Studies have shown that this compound inhibits both baseline and TNF-α-induced NF-κB activation.[5][7]

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Effect on Cytokine Production

This compound has been demonstrated to potently inhibit the production of several key pro-inflammatory cytokines and chemokines in various cell systems. The inhibitory effects are dose-dependent and vary based on the stimulus and cell type.

Table 1: IC₅₀ Values of this compound on Cytokine/Chemokine Production

The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the cytokine or chemokine production induced by a specific stimulus.

| Cytokine/Chemokine | Stimulus | Cell Type | IC₅₀ (µM) | Reference |

| RANTES (CCL5) | TNF-α | Human Fibroblast-Like Synoviocytes (HFLS) | 0.7 | [8] |

| RANTES (CCL5) | IL-1β | Human Fibroblast-Like Synoviocytes (HFLS) | 1.8 | [8] |

| MCP-1 (CCL2) | TNF-α | Human Fibroblast-Like Synoviocytes (HFLS) | 0.7 | [8] |

| MCP-1 (CCL2) | IL-1β | Human Fibroblast-Like Synoviocytes (HFLS) | 1.1 | [8] |

| IL-6 | TNF-α | Human Fibroblast-Like Synoviocytes (HFLS) | 5.7 | [8] |

| IL-6 | IL-1β | Human Fibroblast-Like Synoviocytes (HFLS) | 14.5 | [8] |

| IL-8 | TNF-α | Human Fibroblast-Like Synoviocytes (HFLS) | 7.2 | [8] |

| IL-8 | IL-1β | Human Fibroblast-Like Synoviocytes (HFLS) | 12.0 | [8] |

Table 2: Percentage Inhibition of Cytokine Secretion by this compound

This table highlights the maximal inhibitory effect observed at specific concentrations of this compound.

| Cytokine | Cell Type | Conditions | % Inhibition | Reference |

| IL-6 | Bone Marrow Stromal Cells (BMSC) | Constitutive secretion | 70-80% | [5][7] |

| IL-6 | BMSC | Adhesion to multiple myeloma cells | Almost complete | [5][7] |

| IL-6 | BMSC | TNF-α induced | Significant | [5] |

Key Experimental Protocols

The following are generalized protocols synthesized from methodologies reported in the literature for evaluating the effect of this compound on cytokine production.

Cell Culture and Treatment

-

Cell Lines:

-

Human Fibroblast-Like Synoviocytes (HFLS): For studying inflammatory arthritis models.

-

Multiple Myeloma (MM) Cell Lines (e.g., MM.1S, RPMI 8226, INA6): For cancer-related inflammation studies.[5][9]

-

Bone Marrow Stromal Cells (BMSC): To study the tumor microenvironment.[5][7]

-

RAW 264.7 (Murine Macrophage): For general inflammation and NF-κB reporter assays.[1][2]

-

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Procedure:

-

Seed cells in multi-well plates (e.g., 96-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO) for a specified time, typically 60-90 minutes.[1][9]

-

Stimulate the cells with a pro-inflammatory agent such as:

-

Incubate for a designated period (e.g., 20 minutes for phosphorylation studies, 24-48 hours for cytokine secretion assays).[9][10]

-

Measurement of Cytokine Production (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect the cell culture supernatant.

-

Perform a sandwich ELISA using a commercially available kit specific for the cytokine of interest (e.g., human IL-6, human IL-8).

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add standards and collected supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentration by comparing it to the standard curve.

-

Analysis of NF-κB Pathway Activation (Western Blot)

-

Principle: Western blotting is used to detect changes in the phosphorylation status of key signaling proteins like IκBα and p65, which indicates pathway activation.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them to extract total cellular proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, or a loading control (e.g., actin).[5][9]

-

Wash and incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the p-IκBα signal in this compound-treated samples indicates IKKβ inhibition.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on cytokine secretion.

Conclusion

This compound is a well-characterized IKKβ inhibitor that effectively suppresses the production of key pro-inflammatory cytokines by blocking the canonical NF-κB signaling pathway. Its potent activity has been quantified in various cellular models relevant to inflammation and cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other IKKβ inhibitors in diseases driven by NF-κB-mediated cytokine production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Downstream Cascade: An In-depth Technical Guide to IKKβ Inhibition by MLN120B

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate signaling networks that govern cellular function, the NF-κB pathway stands as a critical regulator of inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous diseases, including chronic inflammatory conditions and various cancers. At the heart of the canonical NF-κB signaling cascade lies the IκB kinase (IKK) complex, with its catalytic subunit IKKβ playing a pivotal role. The small molecule MLN120B has emerged as a potent and selective ATP-competitive inhibitor of IKKβ, offering a valuable tool for dissecting the downstream consequences of its inhibition and presenting a potential therapeutic avenue. This technical guide provides a comprehensive overview of the downstream effects of IKKβ inhibition by this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling events and workflows.

Mechanism of Action of this compound

This compound is a selective and reversible inhibitor of IKKβ, acting as an ATP-competitive inhibitor.[1] By binding to the ATP-binding pocket of IKKβ, this compound prevents the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB dimers (typically p65/p50) in the cytoplasm. The inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and proteasomal degradation.[2] Consequently, NF-κB remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of its target genes.[3]

Core Downstream Effect: Inhibition of the Canonical NF-κB Signaling Pathway

The primary and most well-characterized downstream effect of this compound is the suppression of the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).

dot

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Effects of this compound on IKKβ and NF-κB Signaling

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy in blocking the NF-κB pathway at different levels.

| Parameter | Value | Cell Line/System | Reference |

| IKKβ IC50 | 45 nM | Recombinant IKKβ | [1] |

| NF-κB2-luc2 Reporter IC50 | 1.4 µM | RAW264.7 cells (LPS-stimulated) | [4] |

| IL8-luc2 Reporter IC50 | 14.8 µM | RAW264.7 cells (LPS-stimulated) | [4] |

| TNFAIP3-luc2 Reporter IC50 | 27.3 µM | RAW264.7 cells (LPS-stimulated) | [4] |

Downstream Cellular Consequences of IKKβ Inhibition

The blockade of NF-κB activation by this compound translates into a range of significant downstream cellular effects, particularly in cancer cells that exhibit constitutive NF-κB activity.

Inhibition of Cell Growth and Proliferation

This compound has been shown to inhibit the growth of various cancer cell lines, most notably multiple myeloma (MM) cells, in a dose-dependent manner.

| Cell Line | Growth Inhibition (%) | Concentration | Reference |

| MM.1S | 25-90% | Dose-dependent | [2] |

| RPMI 8226 | 25-90% | Dose-dependent | [2] |

| INA6 | 25-90% | Dose-dependent | [2] |

| U266 | 25-90% | Dose-dependent | [2] |

Modulation of Cytokine and Chemokine Production

A key function of the NF-κB pathway is the regulation of pro-inflammatory cytokine and chemokine expression. Inhibition of IKKβ by this compound effectively reduces the production of these factors.

| Cytokine/Chemokine/MMP | Stimulus | IC50 | Cell Line | Reference |

| IL-6 | IL-1 | 14.5 µM | Human Fibroblast-Like Synoviocytes (HFLS) | [5] |

| IL-6 | TNF-α | 5.7 µM | HFLS | [5] |

| IL-8 | IL-1 | 10.3 µM | HFLS | [5] |

| IL-8 | TNF-α | 8.9 µM | HFLS | [5] |

| RANTES | IL-1 | 1.8 µM | HFLS | [5] |

| RANTES | TNF-α | 0.7 µM | HFLS | [5] |

| MCP-1 | IL-1 | 1.5 µM | HFLS | [5] |

| MCP-1 | TNF-α | 0.8 µM | HFLS | [5] |

| MMP-1 | IL-1 | 2.5 µM | HFLS | [5] |

| MMP-3 | IL-1 | 1.2 µM | HFLS | [5] |

| MMP-13 | IL-1 | 0.9 µM | HFLS | [5] |

Furthermore, this compound inhibits the constitutive secretion of IL-6 from bone marrow stromal cells (BMSCs) by 70-80%, a critical factor in the pathobiology of multiple myeloma.[2]

Induction of Apoptosis and Cell Cycle Effects

While the primary effect of this compound is cytostatic through growth inhibition, it can also sensitize cancer cells to apoptosis, particularly in combination with other agents. For instance, this compound augments TNF-α-induced cytotoxicity in MM.1S cells.[2] In non-Hodgkin's lymphoma cells, this compound in combination with vincristine induces G2/M cell cycle arrest followed by apoptosis.[3]

In Vivo Efficacy of this compound

The anti-tumor effects of this compound have been demonstrated in preclinical in vivo models. In a severe combined immunodeficient (SCID)-hu mouse model of multiple myeloma, this compound was shown to inhibit tumor growth.[2][6] This model involves the implantation of a human fetal bone chip into a SCID mouse, creating a human bone marrow microenvironment where human myeloma cells can engraft and proliferate.

Detailed Experimental Protocols

Western Blot for Phospho-IκBα and Total IκBα

Objective: To assess the phosphorylation status of IκBα as a direct measure of IKKβ activity.

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations and for the indicated times.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bowdish.ca [bowdish.ca]

- 3. med.upenn.edu [med.upenn.edu]

- 4. texaschildrens.org [texaschildrens.org]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

MLN120B: A Deep Dive into the Inhibition of IκBα Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MLN120B, a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ). Its primary mechanism of action involves the direct inhibition of IKKβ, a critical upstream kinase in the canonical NF-κB signaling pathway. By blocking IKKβ activity, this compound effectively prevents the phosphorylation of IκBα, the inhibitory subunit of the NF-κB complex. This action halts the subsequent ubiquitination and proteasomal degradation of IκBα, ultimately sequestering the NF-κB transcription factor in the cytoplasm and preventing its nuclear translocation and pro-inflammatory gene expression. This document details the quantitative efficacy of this compound, outlines key experimental protocols for its study, and visually represents its mechanism within the cellular signaling cascade.

Quantitative Analysis of this compound Efficacy

The potency of this compound has been characterized across various in vitro assays, demonstrating its high affinity and selectivity for IKKβ. The following tables summarize the key quantitative data from multiple studies.

| Parameter | Value | Assay Condition | Source |

| IC50 | 45 nM | Recombinant IKKβ | [1][2] |

| IC50 | 60 nM | Recombinant IKKβ | [3][4] |

| IC50 | ~1 µM | IL-1β-induced matrix metalloproteinase production | [4] |

Table 1: Inhibitory Concentration (IC50) of this compound against IKKβ.

| Cell Line | Reporter Gene | IC50 | Stimulant |

| RAW264.7 | NF-κB2-luc2 | 1.4 µM | LPS |

| RAW264.7 | IL8-luc2 | 14.8 µM | LPS |

| RAW264.7 | TNFAIP3-luc2 | 27.3 µM | LPS |

Table 2: IC50 Values of this compound on NF-κB Reporter Gene Expression in RAW264.7 Cells.[1][2][3]

| Cell Line | Treatment | Observation |

| RPMI 8226 | 5 and 10 µmol/L this compound for 90 minutes | Inhibition of baseline IκBα phosphorylation |

| INA6 | 5 and 10 µmol/L this compound for 90 minutes | Inhibition of baseline IκBα phosphorylation |

| MM.1S | 1.25-20 µmol/L this compound for 90 minutes, then 5 ng/mL TNF-α for 20 minutes | Dose-dependent abrogation of TNF-α-induced IκBα phosphorylation |

Table 3: Effect of this compound on IκBα Phosphorylation in Multiple Myeloma Cell Lines.[5][6]

Core Signaling Pathway Interruption by this compound